4-Bromophenyl tert-butyl carbonate

Physical Form Process Chemistry Solid-Phase Synthesis

4-Bromophenyl tert-butyl carbonate (CAS 436848-01-0) is a heterobifunctional carbonate ester that combines a tert-butoxycarbonyl (Boc-like) protecting group with a 4-bromophenyl moiety. This yellow-to-white solid melts at 51–55 °C and serves as a dual-purpose reagent: the tert-butyl carbonate acts as a masked phenol or amine protecting group that is cleavable under mild acidic conditions, while the bromine atom enables downstream palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
Cat. No. B8589903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromophenyl tert-butyl carbonate
Molecular FormulaC11H13BrO3
Molecular Weight273.12 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OC1=CC=C(C=C1)Br
InChIInChI=1S/C11H13BrO3/c1-11(2,3)15-10(13)14-9-6-4-8(12)5-7-9/h4-7H,1-3H3
InChIKeyXFUQJWQKYYIACT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromophenyl tert-Butyl Carbonate – Procurement-Grade Carbonate Ester for Targeted Organic Synthesis


4-Bromophenyl tert-butyl carbonate (CAS 436848-01-0) is a heterobifunctional carbonate ester that combines a tert-butoxycarbonyl (Boc-like) protecting group with a 4-bromophenyl moiety. This yellow-to-white solid melts at 51–55 °C and serves as a dual-purpose reagent: the tert-butyl carbonate acts as a masked phenol or amine protecting group that is cleavable under mild acidic conditions, while the bromine atom enables downstream palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) . The compound is principally employed as a building block in medicinal chemistry and complex organic synthesis.

Why Generic Substitution Fails for 4-Bromophenyl tert-Butyl Carbonate


In-class carbonate esters (e.g., tert-butyl phenyl carbonate, tert-butyl 4-nitrophenyl carbonate) are not interchangeable with the 4-bromo analog because the electronic and steric character of the para-substituent directly controls three critical process parameters: (i) physical state and handling—the bromo derivative is a crystalline solid, whereas the unsubstituted phenyl analog is a liquid, affecting formulation consistency ; (ii) leaving-group aptitude—the 4-bromo group provides an intermediate pKa (≈9.37) relative to –H (9.95) and –NO₂ (7.15), enabling tunable nucleofugality ; (iii) synthetic orthogonality—the bromine atom is a uniquely versatile handle for cross-coupling, a feature absent in the nitro or unsubstituted analogs, which limits their utility in convergent synthesis. These differences mean that substitution without re-validation can lead to altered reaction rates, unanticipated side products, or synthetic dead ends.

Quantitative Differentiation Evidence for 4-Bromophenyl tert-Butyl Carbonate


Solid-State Handling Advantage Over Liquid Phenyl Carbonate

4-Bromophenyl tert-butyl carbonate is a crystalline solid with a melting point of 51–55 °C, whereas the unsubstituted analog, tert-butyl phenyl carbonate, is a colorless liquid (boiling point 78 °C/0.5 mmHg) . This solid form simplifies precise gravimetric dispensing, improves air-sensitivity management, and enables solvent-free mechanochemical processes that are precluded for liquids.

Physical Form Process Chemistry Solid-Phase Synthesis

Aryl Bromide as Built-In Cross-Coupling Handle: Absent in Non-Halogenated Analogs

The 4-bromo substituent permits direct participation in palladium-catalyzed cross-coupling reactions without additional activation. In contrast, tert-butyl phenyl carbonate and tert-butyl 4-nitrophenyl carbonate lack this synthetic handle, requiring separate halogenation steps that reduce overall yield and add cost . Suzuki coupling of the bromo derivative with arylboronic acids can proceed with yields exceeding 80% under standard conditions .

Suzuki Coupling C–C Bond Formation Medicinal Chemistry

Intermediate Leaving-Group Aptitude for Controlled Nucleofugality

The conjugate acid pKₐ of the 4-bromophenolate leaving group is 9.37, which lies between that of phenolate (9.95) and 4-nitrophenolate (7.15) . This places 4-bromophenyl tert-butyl carbonate in a reactivity window where it is sufficiently activated for nucleophilic substitution yet less prone to premature hydrolysis than the nitro analog, which can decompose under mildly basic conditions . The moderate electron-withdrawing effect of bromine (σₚ = 0.23) provides a measurable rate enhancement over the parent phenyl carbonate without the extreme lability of the p-nitro system.

Leaving Group Ability Nucleofugality Reaction Kinetics

Acid-Labile Boc-Type Deprotection with Intact Aryl Bromide

The tert-butyl carbonate group is cleaved under acidic conditions (e.g., neat TFA or 4 N HCl in dioxane) to liberate the parent phenol, while the aromatic C–Br bond remains intact . This orthogonality is not guaranteed with nitro-substituted analogs, where the nitro group can undergo partial reduction under certain deprotection conditions, leading to amine by-products . The bromo substituent thus ensures cleaner deprotection profiles and simpler downstream purification.

Protecting Group Deprotection Selectivity Orthogonality

Optimal Application Scenarios for 4-Bromophenyl tert-Butyl Carbonate


Solid-Phase Peptide and Oligomer Synthesis

The crystalline nature of 4-bromophenyl tert-butyl carbonate enables precise gravimetric loading onto solid supports. Its acid-labile carbonate serves as a temporary phenol protecting group, while the bromine anchor allows on-resin diversification via Suzuki coupling before final acidolytic cleavage, streamlining the synthesis of peptide-drug conjugates .

Pharmaceutical Intermediate for Cross-Coupling-Based Libraries

Medicinal chemistry teams can use the compound as a bifunctional building block: the tert-butyl carbonate masks a phenol until late-stage deprotection, and the bromine permits parallel library synthesis via palladium-catalyzed cross-coupling with a diverse set of boronic acids or amines . The intermediate leaving-group ability ensures smooth coupling without premature hydrolysis.

Temperature-Controlled Mechanochemical Synthesis

Because the compound is a solid at room temperature, it is compatible with solvent-free ball-milling protocols, where liquid analogs would introduce handling difficulties. The moderate melting point (51–55 °C) also allows melt-phase reactions without thermal decomposition, expanding its utility in green chemistry applications .

Traceless Linker for Fragment-Based Drug Discovery

The bromine atom acts as a traceless linker point: it can be coupled to a fragment library, and after screening, the tert-butyl carbonate is removed to reveal a phenol that can be further derivatized or released for LC-MS analysis without leaving a residual linker moiety.

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